molecular formula C40H60O2 B1673656 Kitol CAS No. 4626-00-0

Kitol

Cat. No.: B1673656
CAS No.: 4626-00-0
M. Wt: 572.9 g/mol
InChI Key: NTTHYVALAYBGDV-RZQPEUTHSA-N
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Biochemical Analysis

Biochemical Properties

Kitol A plays a significant role in biochemical reactions, particularly in the context of vitamin A metabolism. It interacts with various enzymes and proteins, influencing their activity and stability. One of the key interactions of this compound A is with the enzyme alcohol dehydrogenase, which is involved in the conversion of retinol to retinal. This compound A’s interaction with this enzyme can modulate the rate of this conversion, thereby affecting the overall metabolism of vitamin A .

Additionally, this compound A has been shown to interact with binding proteins such as cellular retinol-binding protein (CRBP), which facilitates its transport and distribution within cells. These interactions are crucial for maintaining the proper function and stability of this compound A in biochemical pathways .

Cellular Effects

This compound A exerts various effects on different types of cells and cellular processes. In liver cells, this compound A has been observed to influence cell signaling pathways related to vitamin A metabolism. It can modulate the expression of genes involved in retinoid metabolism, thereby affecting cellular functions such as differentiation and proliferation .

Furthermore, this compound A has been shown to impact cellular metabolism by influencing the activity of enzymes involved in lipid metabolism. This can lead to changes in the levels of metabolites and overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound A exerts its effects through several mechanisms. One of the primary mechanisms is its binding interaction with alcohol dehydrogenase, which alters the enzyme’s activity and stability. This interaction can lead to changes in the conversion rate of retinol to retinal, thereby affecting the overall metabolism of vitamin A .

This compound A also acts as an inhibitor of certain enzymes involved in lipid metabolism, such as lipases. This inhibition can lead to changes in lipid levels and overall cellular metabolism . Additionally, this compound A can influence gene expression by modulating the activity of transcription factors involved in retinoid signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound A have been observed to change over time. This compound A is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature. Studies have shown that this compound A can degrade when exposed to direct sunlight, leading to a decrease in its activity over time .

Long-term studies have also indicated that this compound A can have lasting effects on cellular function. For example, prolonged exposure to this compound A has been shown to influence the expression of genes involved in retinoid metabolism, leading to sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound A vary with different dosages in animal models. At low doses, this compound A has been shown to have beneficial effects on vitamin A metabolism and overall cellular function. At high doses, this compound A can exhibit toxic effects, leading to adverse outcomes such as liver damage and disruption of lipid metabolism .

Threshold effects have also been observed, where a certain dosage of this compound A is required to elicit a significant biological response. These threshold effects are important for determining the optimal dosage of this compound A for various applications .

Metabolic Pathways

This compound A is involved in several metabolic pathways, particularly those related to vitamin A metabolism. It interacts with enzymes such as alcohol dehydrogenase and retinal dehydrogenase, influencing the conversion of retinol to retinal and subsequently to retinoic acid . These interactions are crucial for maintaining the proper function of retinoid metabolism and overall cellular health.

This compound A also affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism. This can lead to changes in the levels of metabolites and overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound A is transported and distributed through interactions with binding proteins such as cellular retinol-binding protein (CRBP). These interactions facilitate the proper localization and accumulation of this compound A within specific cellular compartments .

This compound A can also interact with transporters involved in lipid metabolism, influencing its distribution within lipid droplets and other cellular structures . These interactions are crucial for maintaining the proper function and stability of this compound A within cells.

Subcellular Localization

This compound A is localized within specific subcellular compartments, primarily in the endoplasmic reticulum and lipid droplets. This localization is facilitated by targeting signals and post-translational modifications that direct this compound A to these compartments .

The subcellular localization of this compound A is important for its activity and function, as it allows this compound A to interact with specific enzymes and proteins involved in retinoid and lipid metabolism . These interactions are crucial for maintaining the proper function and stability of this compound A within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kitol can be synthesized through the hydrogenation of this compound concentrate. The hydrogenation process involves the use of a platinum oxide catalyst and proceeds rapidly during the initial stages, slowing down towards the end . The synthetic route involves the hydrogenation of this compound concentrate having an absorption maximum at 290 nm in isopropanol .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as whale liver oil. The process includes molecular distillation to purify the compound, ensuring the retention of its chemical structure .

Chemical Reactions Analysis

Types of Reactions: Kitol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHYVALAYBGDV-WHFXJCNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2CO)CO)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@@]2([C@H](C=C([C@H]([C@H]2CO)CO)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017010
Record name Kitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4626-00-0
Record name Kitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004626000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111CFG4V2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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